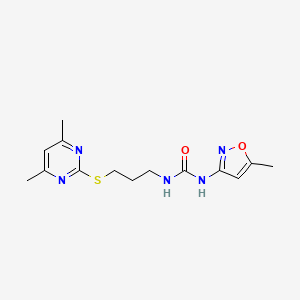
5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with the pyrimidine core.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Halogenated reagents, strong bases like sodium hydride, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives and deoxygenated products.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer, anti-viral, and anti-inflammatory agents.
Biological Studies: It can be used in studies to understand the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways involving pyrimidine derivatives.
Industrial Applications: It can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in key biological processes, leading to therapeutic effects.
Modulating Receptors: The compound can bind to and modulate the activity of receptors, affecting cellular signaling pathways.
Interfering with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and replication processes.
類似化合物との比較
Similar Compounds
4-Methoxy-5-nitropyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
2-Methylthio-4,6-dimethoxypyrimidine: Another pyrimidine compound with methylthio and methoxy groups.
5-Methoxy-2-(methylsulfanyl)pyrimidine: A simpler pyrimidine derivative with fewer functional groups.
Uniqueness
5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine is unique due to the combination of methoxy, methoxyphenoxy, and methylsulfanyl groups, which confer distinct chemical properties and potential applications. Its structural complexity and functional diversity make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
5-methoxy-4-(4-methoxyphenoxy)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-16-9-4-6-10(7-5-9)18-12-11(17-2)8-14-13(15-12)19-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUICIZSPBHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)

![N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2962058.png)
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)


![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)
![N-{3-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2962067.png)

![3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962069.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2962070.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)

